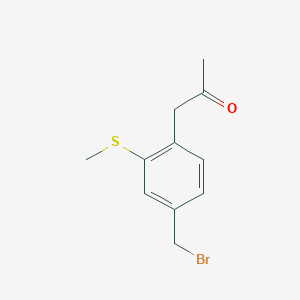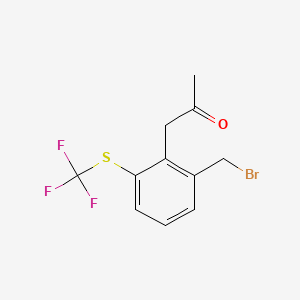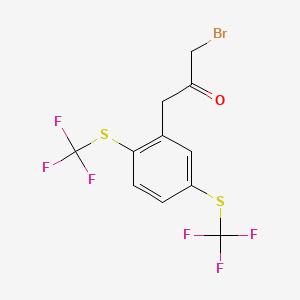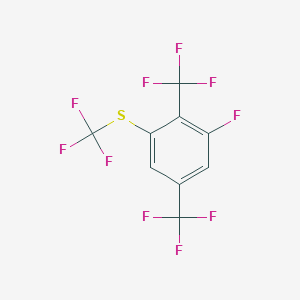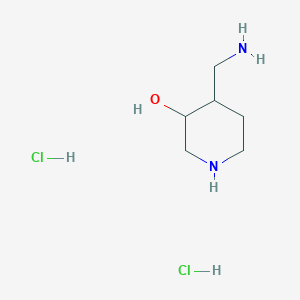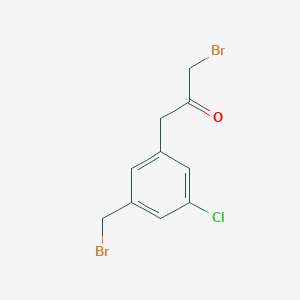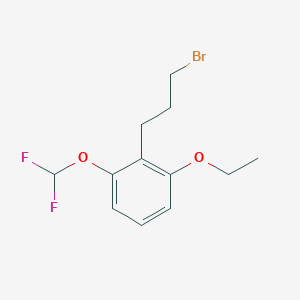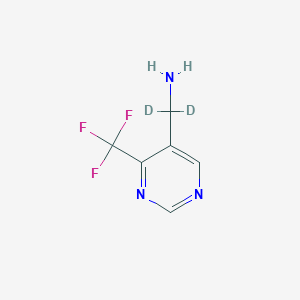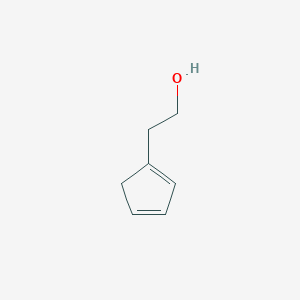
Cyclopentadieneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadieneethanol is an organic compound that features a cyclopentadiene ring bonded to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentadieneethanol can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with ethylene oxide in the presence of a catalyst. This reaction typically occurs under mild conditions and yields this compound as the primary product.
Industrial Production Methods: In an industrial setting, this compound is often produced via the catalytic hydrogenation of cyclopentadiene followed by the addition of ethanol. This method is favored due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Cyclopentadieneethanol undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, this compound can be converted into cyclopentadienone derivatives.
Reduction: Reduction reactions typically yield cyclopentane derivatives.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acid chlorides are commonly employed.
Major Products:
Oxidation: Cyclopentadienone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Cyclopentadieneethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various cyclopentadienyl complexes, which are important in organometallic chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclopentadieneethanol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its reactive functional groups.
Comparison with Similar Compounds
Cyclopentadieneethanol can be compared with other cyclopentadiene derivatives such as:
Cyclopentadiene: A simpler compound without the ethanol group, primarily used in the synthesis of cyclopentadienyl complexes.
Cyclopentadienone: An oxidized form of cyclopentadiene, used in various organic synthesis reactions.
Cyclopentadienyl anion: A negatively charged ion used as a ligand in organometallic chemistry.
Uniqueness: this compound’s uniqueness lies in its combination of the cyclopentadiene ring and the ethanol group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
51134-16-8 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
2-cyclopenta-1,3-dien-1-ylethanol |
InChI |
InChI=1S/C7H10O/c8-6-5-7-3-1-2-4-7/h1-3,8H,4-6H2 |
InChI Key |
MRILXPBRLYBPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


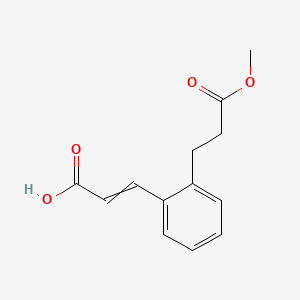
![Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
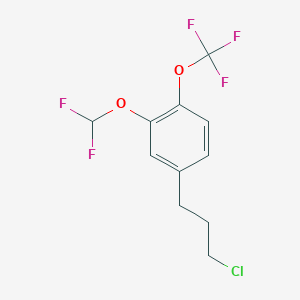
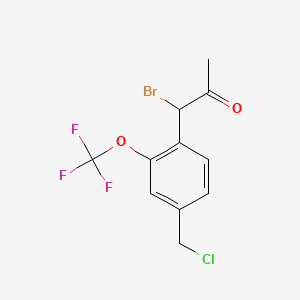

![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B14046561.png)
